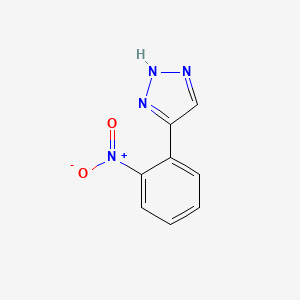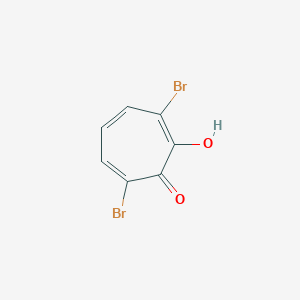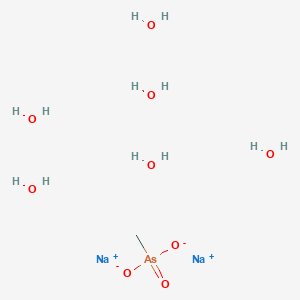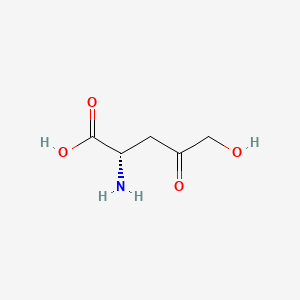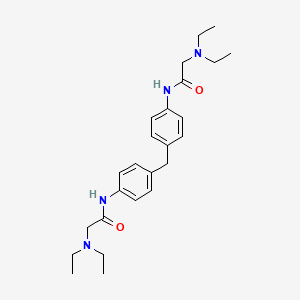
2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide is a complex organic compound known for its diverse applications in various fields of science and industry. This compound features a diethylamino group attached to an acetamide backbone, making it a versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diethylamine with an appropriate acyl chloride to form the diethylaminoacetyl intermediate. This intermediate is then reacted with 4-(4-aminobenzyl)phenylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. This compound may also participate in signaling pathways, modulating biological processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylamino Hydroxybenzoyl Hexyl Benzoate: Known for its use as a UV absorber in sunscreens.
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid: Utilized in various chemical applications.
Uniqueness
2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide stands out due to its unique structure, which allows for versatile chemical modifications and applications across different fields. Its ability to undergo multiple types of reactions and its role in scientific research make it a valuable compound in both academic and industrial settings.
Eigenschaften
CAS-Nummer |
59635-95-9 |
|---|---|
Molekularformel |
C25H36N4O2 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
2-(diethylamino)-N-[4-[[4-[[2-(diethylamino)acetyl]amino]phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C25H36N4O2/c1-5-28(6-2)18-24(30)26-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)27-25(31)19-29(7-3)8-4/h9-16H,5-8,17-19H2,1-4H3,(H,26,30)(H,27,31) |
InChI-Schlüssel |
FHWJVXKJFYOUFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
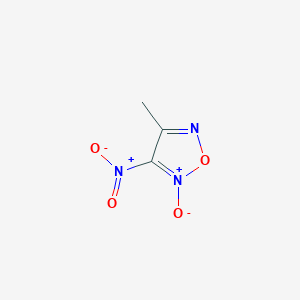


![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
